molecular formula C22H25FN4O2 B10829857 2-[[2-[1-[(4-Fluorophenyl)methyl]indazol-3-yl]acetyl]amino]-3,3-dimethylbutanamide

2-[[2-[1-[(4-Fluorophenyl)methyl]indazol-3-yl]acetyl]amino]-3,3-dimethylbutanamide

Cat. No.: B10829857
M. Wt: 396.5 g/mol
InChI Key: MULIMWKIYDFHAW-UHFFFAOYSA-N
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Description

ADB-FUBINAATA is a synthetic cannabinoid compound that belongs to the indazole-based synthetic cannabinoids. It is structurally similar to other synthetic cannabinoids like ADB-FUBINACA and AMB-FUBINACA. These compounds are known for their potent agonistic activity at the cannabinoid receptors, particularly the CB1 receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADB-FUBINAATA typically involves the reaction of indazole derivatives with appropriate acylating agentsThe reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of ADB-FUBINAATA follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

ADB-FUBINAATA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of ADB-FUBINAATA.

Scientific Research Applications

ADB-FUBINAATA has several scientific research applications, including:

Mechanism of Action

ADB-FUBINAATA exerts its effects by acting as a full agonist at the CB1 receptor. This interaction leads to the activation of downstream signaling pathways, resulting in various physiological and neurological effects. The compound’s high affinity for the CB1 receptor is responsible for its potent effects, including altered perception, anxiety, and hallucinations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ADB-FUBINAATA is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its high potency and full agonistic activity at the CB1 receptor make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H25FN4O2

Molecular Weight

396.5 g/mol

IUPAC Name

2-[[2-[1-[(4-fluorophenyl)methyl]indazol-3-yl]acetyl]amino]-3,3-dimethylbutanamide

InChI

InChI=1S/C22H25FN4O2/c1-22(2,3)20(21(24)29)25-19(28)12-17-16-6-4-5-7-18(16)27(26-17)13-14-8-10-15(23)11-9-14/h4-11,20H,12-13H2,1-3H3,(H2,24,29)(H,25,28)

InChI Key

MULIMWKIYDFHAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)CC1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Origin of Product

United States

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